![molecular formula C17H15F2NO3S B2861622 3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one CAS No. 344266-90-6](/img/structure/B2861622.png)
3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one is an organic compound of the sulfonamide class, and is referred to as DFPP for short. It is a colorless, volatile, crystalline solid that has a molecular weight of 326.36 g/mol and a melting point of 78-79 °C. DFPP is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, an intermediate in the production of pharmaceuticals, and as a catalyst in the production of polymers. In addition, DFPP has been studied for its potential therapeutic and medicinal uses.
Aplicaciones Científicas De Investigación
Tautomeric Behavior and Spectroscopic Analysis
Research has indicated the significance of sulfonamide derivatives like 3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one in bioorganic and medicinal chemistry. The tautomeric behavior of molecules closely related to this compound has been investigated using spectroscopic methods, highlighting the relationship between molecular conformation and pharmaceutical activities (Erturk, Gumus, Dikmen, & Alver, 2016).
Sensor Applications
A study on a highly selective and sensitive sensor for metal ions like Hg^2+ and Cr^3+ in neutral water environments utilized derivatives of this compound. This research underscores the compound's potential in environmental monitoring and safety applications (Das, Ghosh, Bhatt, & Das, 2012).
Material Science and Fuel Cell Applications
The synthesis of sulfonated poly(arylene ether sulfone) block copolymers incorporating fluorenyl groups, where bis(4-fluorophenyl)sulfone plays a pivotal role, has shown promise for fuel-cell applications. The study emphasizes the high proton conductivity and mechanical properties of these materials, suggesting their utility in enhancing fuel cell efficiency (Bae, Miyatake, & Watanabe, 2009).
Antimicrobial Activity
Another area of application is in the development of novel antimicrobial agents. Compounds structurally related to this compound have shown significant antimicrobial activity against a range of Gram-positive, Gram-negative bacteria, and fungi. This highlights the compound's potential role in the development of new antimicrobial drugs (Ghorab, Soliman, Alsaid, & Askar, 2017).
Nonlinear Optical Properties
The compound's derivatives have been explored for their nonlinear optical properties, which are critical for various applications in photonics and optical communication technologies. Studies reveal that certain derivatives exhibit significant third-order nonlinear optical behavior, indicating their potential in the development of optical devices such as limiters and modulators (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Propiedades
IUPAC Name |
(Z)-3-(dimethylamino)-1-(4-fluorophenyl)-2-(4-fluorophenyl)sulfonylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3S/c1-20(2)11-16(17(21)12-3-5-13(18)6-4-12)24(22,23)15-9-7-14(19)8-10-15/h3-11H,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSFKIYZLGTLCR-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=C(C=C1)F)\S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

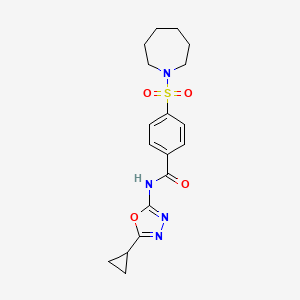
![3-Ethyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2861543.png)
![2-(4-ethoxyphenyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2861545.png)

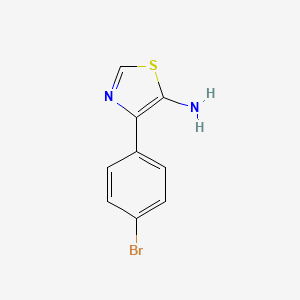

![[4-(4-Methoxy-phenyl)-4-methyl-2,5-dioxo-imidazolidin-1-yl]-acetic acid](/img/structure/B2861552.png)
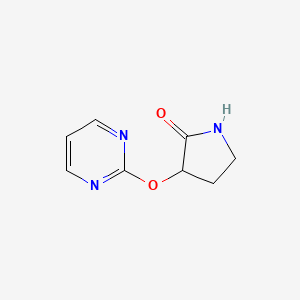

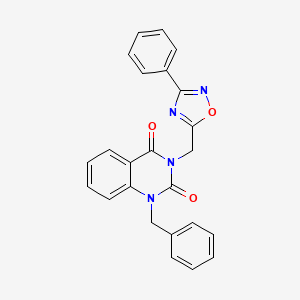
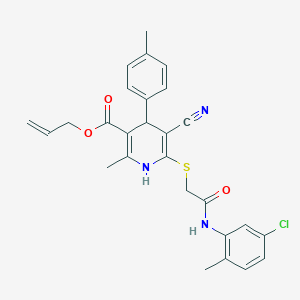
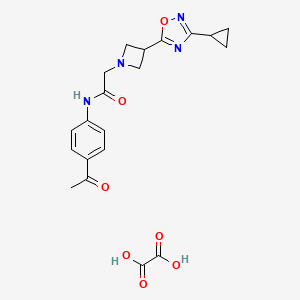
![2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2861559.png)
![1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2861562.png)